2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
- Reactants: Methoxyphenyl acetic acid derivatives.
- Conditions: Organic solvents, coupling agents, and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[45]decan-8-yl)-N-(3-methoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as chloroform, methanol, and ethanol .
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Step 1: Formation of the Triazaspirodecane Core
- Reactants: Suitable amines and carbonyl compounds.
- Conditions: Organic solvents, controlled temperature, and inert atmosphere.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate.
- Conditions: Aqueous or organic solvents, controlled temperature.
- Products: Oxidized derivatives of the compound.
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Reduction
- Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
- Conditions: Organic solvents, controlled temperature.
- Products: Reduced derivatives of the compound.
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Substitution
- Reagents: Halides or other nucleophiles.
- Conditions: Organic solvents, base catalysts, and controlled temperature.
- Products: Substituted derivatives of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, methanol, ethanol.
Catalysts: Base catalysts like sodium hydroxide or potassium carbonate.
Scientific Research Applications
2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
- 8-Cbz-2,4-dioxo-1,3,8-triazaspiro[4.5]decane
- 1’-Cbz-spiro[hydantoin-5,4’-piperidine]
Uniqueness
2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-methoxyphenyl)acetamide stands out due to its unique spirocyclic structure and the presence of both benzyl and methoxyphenyl groups.
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-31-19-9-5-8-18(14-19)24-20(28)16-26-12-10-23(11-13-26)21(29)27(22(30)25-23)15-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSKAMWTEHFAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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